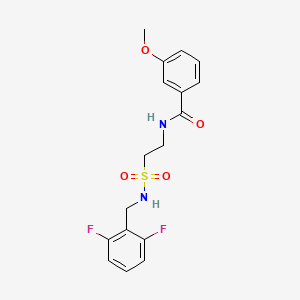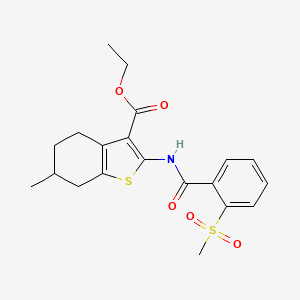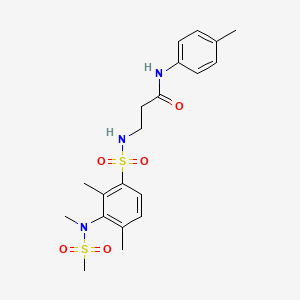![molecular formula C9H16N4O4 B2624565 (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1609202-75-6](/img/structure/B2624565.png)
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic organic compound characterized by the presence of an azido group, a tert-butoxycarbonyl (Boc) protected amine, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with the amino acid L-aspartic acid.
Protection of the Amine Group: The amine group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-aspartic acid.
Formation of the Azido Group: The carboxyl group of Boc-L-aspartic acid is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable activating agent like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Final Product: The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis, automated reaction monitoring, and advanced purification techniques.
化学反应分析
Types of Reactions
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions, such as click chemistry, where the azido group reacts with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD): Commonly used in the formation of azides.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Employed in the reduction of azides to amines.
Major Products Formed
Amines: From the reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.
Biology
Bioconjugation: The compound can be used to label biomolecules through azide-alkyne cycloaddition reactions.
Protein Modification: Employed in the modification of proteins for studying biological processes.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactive azido group.
Diagnostic Tools: Utilized in the development of diagnostic agents that require bioconjugation.
Industry
Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid largely depends on the specific application and the reactions it undergoes. In bioconjugation, for example, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in further chemical reactions.
相似化合物的比较
Similar Compounds
(2R)-2-Amino-4-azidobutanoic acid: Similar structure but lacks the Boc protection.
(2R)-4-Azido-2-aminobutanoic acid: Similar but without the Boc group.
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Similar but with a longer carbon chain.
Uniqueness
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to the presence of both an azido group and a Boc-protected amine. This dual functionality allows for versatile applications in synthetic chemistry and bioconjugation, making it a valuable compound in various research fields.
属性
IUPAC Name |
(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIGGNXSPZEEI-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2624484.png)
![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)
![6-[4-Cyano-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazine-3-sulfonyl fluoride](/img/structure/B2624486.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2624489.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2624492.png)
![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)



![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)
![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)
